REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][O:7][C:8]1[C:13]2[N:14]=[CH:15][O:16][C:12]=2[CH:11]=[CH:10][CH:9]=1.[CH3:17][S:18]SC>O1CCCC1>[CH3:6][O:7][C:8]1[C:13]2[N:14]=[C:15]([S:18][CH3:17])[O:16][C:12]=2[CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=C1N=CO2
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
CSSC
|
Type
|
CUSTOM
|
Details
|
stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in a cardice-acetone bath under an atmosphere of nitrogen
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to room temperaturee
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was removed by evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate (150 ml) and water (150 ml)
|
Type
|
WASH
|
Details
|
The organics were washed with water (150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica eluting with 10% ethyl acetate in heptane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1N=C(O2)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |